molecular formula C20H23F2N3O B2937070 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1049346-31-7

2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2937070
CAS No.: 1049346-31-7
M. Wt: 359.421
InChI Key: IQWRHCUOPCQKRL-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C20H23F2N3O and its molecular weight is 359.421. The purity is usually 95%.
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Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)acetamide is a piperazine derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H28F2N5O2C_{25}H_{28}F_{2}N_{5}O_{2}, and it features a complex structure that includes multiple fluorophenyl groups and a piperazine moiety. The presence of the fluorine atom is significant as it often enhances the lipophilicity and biological activity of organic compounds.

Research indicates that this compound acts primarily through the inhibition of protein tyrosine phosphatase B (PtpB), which is crucial in the signaling pathways of macrophages. By interfering with these pathways, the compound exhibits anti-virulence properties against pathogens such as Mycobacterium tuberculosis .

Biological Activity Overview

Activity Target Effect Study Reference
Inhibition of PtpBMycobacterium tuberculosisDisruption of macrophage signalingChen L et al., 2010
Anticancer potentialVarious cancer cell linesModerate to significant efficacyMDPI 2022
Antiparasitic activityPlasmodium spp.Effective against malaria parasitesPMC 2024

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A study by Chen et al. (2010) demonstrated that the compound effectively inhibits PtpB, leading to reduced virulence in Mycobacterium tuberculosis. This inhibition was shown to interfere with crucial signaling pathways in macrophages, suggesting its potential as an anti-tuberculosis agent .
  • Anticancer Efficacy : In a study focusing on breast cancer cells, derivatives similar to this compound exhibited IC50 values indicating moderate efficacy against human breast cancer cells. The mechanism involved inhibition of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair processes .
  • Antiparasitic Activity : The compound's structural analogs have been evaluated for their activity against malaria parasites, showing promising results in inhibiting Plasmodium falciparum ATPase activity, thus highlighting its potential in antimalarial therapy .

Research Findings

Recent investigations into this compound have focused on optimizing its pharmacokinetic properties, including solubility and metabolic stability. Modifications to the chemical structure have been shown to enhance aqueous solubility while maintaining or improving biological activity .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23F2N3O/c21-17-3-1-16(2-4-17)15-20(26)23-9-10-24-11-13-25(14-12-24)19-7-5-18(22)6-8-19/h1-8H,9-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQWRHCUOPCQKRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)CC2=CC=C(C=C2)F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.